3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl alcohol and 4-hydroxyphenylacrylic acid.
Etherification: The 2-chloro-6-fluorobenzyl alcohol is reacted with 4-hydroxyphenylacrylic acid in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to form the ether linkage.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and purification would apply, with potential scaling up of the reaction conditions and optimization of yields.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid has several scientific research applications, including:
Proteomics Research: The compound is used as a specialty product in proteomics research to study protein interactions and functions.
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique chemical structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins or other biomolecules, altering their function and activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-fluorobenzyloxy)phenylboronic acid: This compound has a similar structure but contains a boronic acid group instead of an acrylic acid group.
4-(3-Fluorobenzyloxy)phenylboronic acid: Another similar compound with a fluorobenzyloxy group and a boronic acid group.
Uniqueness
3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in proteomics and medicinal chemistry .
Properties
Molecular Formula |
C16H12ClFO3 |
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Molecular Weight |
306.71 g/mol |
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H12ClFO3/c17-14-2-1-3-15(18)13(14)10-21-12-7-4-11(5-8-12)6-9-16(19)20/h1-9H,10H2,(H,19,20) |
InChI Key |
IQKGJSMNIONIGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)O)F |
Origin of Product |
United States |
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